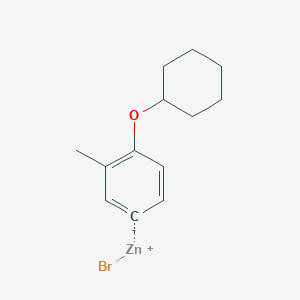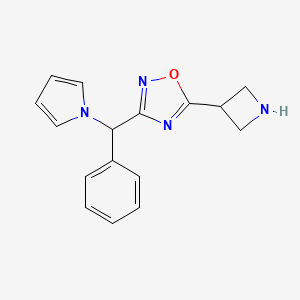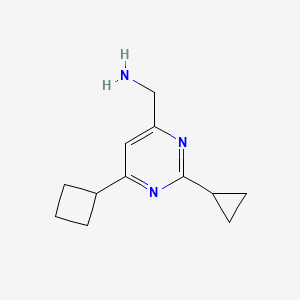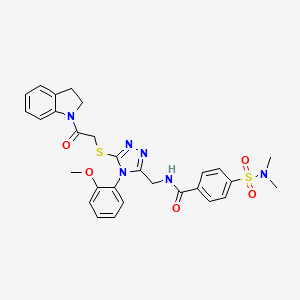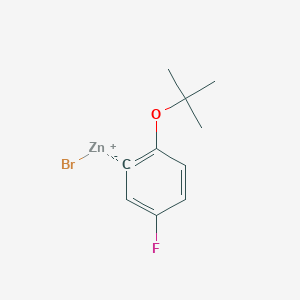
(2-t-Butoxy-5-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-butoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the tert-butoxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-5-fluorophenyl)zinc bromide typically involves the reaction of (2-tert-butoxy-5-fluorophenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−tert−butoxy−5−fluorophenyl)MgBr+ZnCl2→(2−tert−butoxy−5−fluorophenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of (2-tert-butoxy-5-fluorophenyl)zinc bromide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time, along with the use of high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butoxy-5-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-tert-butoxy-5-fluorophenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates. Its reactivity and selectivity enable the formation of specific molecular architectures that are crucial for biological activity.
Industry
In the industrial sector, (2-tert-butoxy-5-fluorophenyl)zinc bromide is used in the production of advanced materials, including polymers and electronic materials. Its role in cross-coupling reactions facilitates the synthesis of monomers and oligomers with desired properties.
Mécanisme D'action
The mechanism by which (2-tert-butoxy-5-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-aryl complex. Subsequent reductive elimination releases the desired biaryl product and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-tert-butoxy-2-oxo-ethyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-tert-butoxy-5-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the fluorine atom and the tert-butoxy group. These substituents enhance its nucleophilicity and stability, making it a more versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-6-4-8(11)5-7-9;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BCODBYJNRBDQMC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


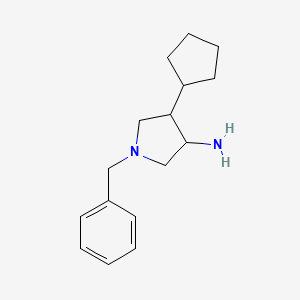
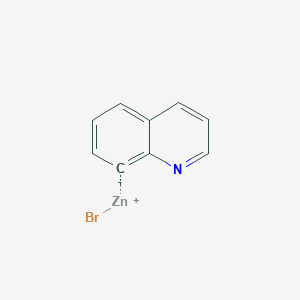

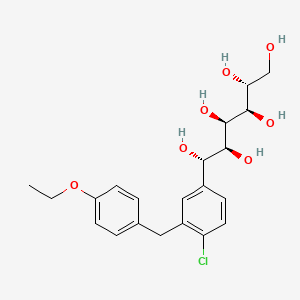
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
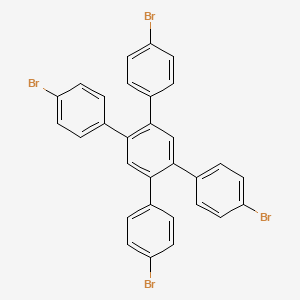

![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
